6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine
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Overview
Description
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a thieno[2,3-d]pyrimidine core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thienopyrimidine core.
Bromination: The thienopyrimidine core is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the efficient and scalable synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while coupling reactions can yield biaryl derivatives .
Scientific Research Applications
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in the study of biological pathways and molecular targets, particularly in the development of enzyme inhibitors and receptor antagonists.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist by binding to active sites on enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: This compound has a similar structure but with different halogen positions.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound lacks the iodine atom, making it less versatile in certain reactions.
4-Chloro-5-iodothieno[2,3-d]pyrimidine: This compound lacks the bromine atom, affecting its reactivity and applications
Uniqueness
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the thienopyrimidine core. This unique combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Biological Activity
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by its fused ring structure that contributes to its pharmacological properties. The presence of halogen substituents (bromine, chlorine, and iodine) enhances its reactivity and potential interactions with biological targets.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in purine synthesis, leading to cytotoxic effects in cancer cells .
- Receptor Interaction : The compound may interact with various receptors or molecular targets, influencing cellular signaling pathways. Its derivatives have been explored for their potential as selective inhibitors in cancer therapy .
Antitumor Activity
Research indicates that this compound has notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, particularly those expressing folate receptors (FRs). The compound's mechanism involves dual inhibition of GARFTase and possibly AICARFTase .
Table 1: Summary of Antitumor Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
CHO (FR+) | 0.15 | GARFTase inhibition | |
Various Cancers | 0.20 | Dual enzyme inhibition | |
MCL-1 Inhibition | 0.12 | Targeting apoptosis pathways |
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity. Its derivatives exhibit potential against various pathogens, suggesting a role in treating infectious diseases. The specific mechanisms may involve disruption of cellular processes in bacteria or fungi.
Case Studies and Research Findings
- Inhibition of MCL-1 : A study explored the structural modifications of thieno[2,3-d]pyrimidines and their impact on MCL-1 inhibition. The findings indicated that certain derivatives showed enhanced potency against MCL-1, a critical regulator of apoptosis in cancer cells .
- Antifolate Activity : Another research highlighted the antifolate properties of thieno[2,3-d]pyrimidines. It was found that these compounds selectively inhibited FR-expressing cells while sparing those lacking FRs, demonstrating their potential for targeted cancer therapy .
- In Vivo Efficacy : In vivo studies have shown that derivatives of this compound can significantly activate PARP pathways in tumor models, suggesting a robust mechanism for inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C6HBrClIN2S |
---|---|
Molecular Weight |
375.41 g/mol |
IUPAC Name |
6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6HBrClIN2S/c7-4-3(9)2-5(8)10-1-11-6(2)12-4/h1H |
InChI Key |
ZQYMMLPBWYTPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=N1)Cl |
Origin of Product |
United States |
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